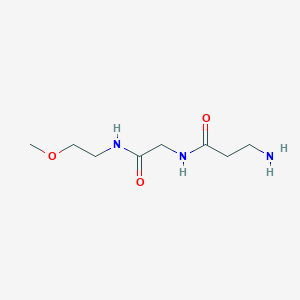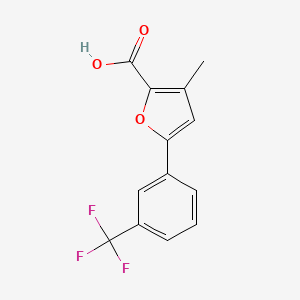![molecular formula C12H21F3N2O2 B14769393 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate diamines with ketones under acidic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Aplicaciones Científicas De Investigación
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but with a carboxylate group instead of trifluoroacetic acid.
2-Boc-2,7-diazaspiro[4.4]nonane: Contains a Boc-protected amine group, used in peptide synthesis.
Uniqueness
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and lipophilicity. This makes it particularly useful in medicinal chemistry for the development of bioactive compounds with enhanced pharmacokinetic properties .
Propiedades
Fórmula molecular |
C12H21F3N2O2 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
2-propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H20N2.C2HF3O2/c1-9(2)12-6-4-10(8-12)3-5-11-7-10;3-2(4,5)1(6)7/h9,11H,3-8H2,1-2H3;(H,6,7) |
Clave InChI |
CELJQPLSGDCMHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2(C1)CCNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide](/img/structure/B14769326.png)






![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)

